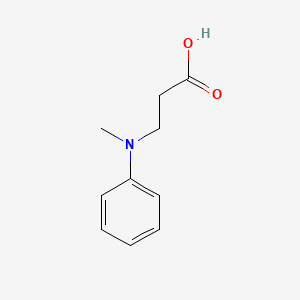

N-methyl-N-phenyl-beta-alanine

Description

Position within N-Substituted Beta-Amino Acid Chemistry

N-substituted beta-amino acids represent a significant subclass of amino acids, which are foundational to the structure of numerous natural products, including peptides, alkaloids, and antibiotics. nih.gov Unlike their alpha-amino acid counterparts, the beta-amino acid structure features a two-carbon separation between the amino and carboxyl functional groups. This altered geometry provides unique conformational properties when these molecules are incorporated into peptide chains or other polymers.

The "N-substitution" further diversifies this class. The identity of the substituent on the nitrogen atom—in this case, a methyl and a phenyl group—is a critical determinant of the compound's character. The phenyl and methyl groups contribute to the molecule's hydrophobic nature, which can influence its solubility and interactions with nonpolar environments. cymitquimica.com

The synthesis of N-substituted beta-amino acids is an active area of research. Methodologies often focus on efficiency and stereochemical control. A common strategy is the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound. researchgate.net For instance, a green chemistry approach involving the solvent-free grinding of amines with crotonic acid has been shown to produce N-substituted β-aminobutyric acid derivatives in high yields. researchgate.net More advanced techniques leverage biocatalysis, using engineered enzymes like tryptophan synthase (TrpB) to catalyze N-substitution reactions for the production of these valuable, yet underexplored, amino acids. nih.gov

Table 2: Comparison of Selected N-Substituted Beta-Amino Acids

| Compound Name | N-Substituent(s) | Key Structural Feature |

|---|---|---|

| N-methyl-N-phenyl-beta-alanine | Methyl, Phenyl | Contains both an alkyl and an aryl group, imparting significant hydrophobicity. cymitquimica.com |

| N-(2-cyanoethyl)-N-phenyl-beta-alanine | 2-cyanoethyl, Phenyl | Features a cyano group, which can influence polarity and reactivity. ontosight.ai |

| N,N-diethyl-β-aminopropionic acid | Ethyl (x2) | A dialkylated beta-amino acid with increased steric bulk around the nitrogen. acs.org |

| N-quinolyl-β-alanine | Quinolyl | Incorporates a larger, heterocyclic aromatic system. researchgate.net |

Theoretical Significance in Modified Amino Acid Structures

The deliberate chemical modification of amino acids is a cornerstone of modern medicinal chemistry and drug design. fiveable.me Altering the fundamental structure of an amino acid, such as through N-alkylation or N-arylation, can profoundly impact its biological and chemical properties. monash.edu this compound serves as a prime example of such a modified structure.

The theoretical importance of these modifications lies in their ability to fine-tune molecular properties. For example, N-methylation is a well-established strategy in peptide drug design. monash.edu It can enhance a peptide's metabolic stability by making it more resistant to proteolytic enzymes, which often recognize and cleave amide bonds involving a primary or secondary amine. monash.edu The removal of the N-H proton also eliminates a hydrogen bond donor site, which can alter the peptide's secondary structure and its binding affinity for specific biological targets. monash.edu Furthermore, adding hydrophobic groups like methyl and phenyl substituents generally increases a molecule's lipophilicity, potentially improving its ability to cross cell membranes and enhancing its bioavailability. monash.edu

The introduction of amino acids into the structure of natural products is a strategy used to improve solubility and activity. frontiersin.org The structural diversity and inherent biological roles of amino acids make them valuable tools for creating new derivative compounds with potentially enhanced therapeutic profiles. frontiersin.org These modifications are not merely additions but are integral to creating novel chemical entities with tailored functions, influencing everything from protein folding and stability to receptor signaling. fiveable.me

Table 3: Impact of Structural Modifications on Amino Acid Properties

| Modification | General Effect on Properties | Theoretical Significance in Research |

|---|---|---|

| N-Methylation | Increases lipophilicity; removes H-bond donor capability; can enhance proteolytic stability. monash.edu | A key tool in peptide and peptidomimetic drug design to improve bioavailability and metabolic resistance. monash.edu |

| N-Phenylation | Significantly increases hydrophobicity and steric bulk; introduces aromatic interactions (e.g., pi-stacking). cymitquimica.com | Used to create building blocks for novel materials or as part of a strategy to target hydrophobic binding pockets in enzymes or receptors. cymitquimica.com |

| Phosphorylation | Adds a negative charge; alters protein folding and interactions. fiveable.me | A fundamental mechanism in cellular signaling to activate or deactivate enzymes. fiveable.me |

| Amidation | Neutralizes the C-terminal charge; protects against certain proteases. uniprot.org | Important for the stability and activity of many peptide hormones and neuropeptides. uniprot.org |

Overview of Current Research Trajectories and Challenges

Current research involving this compound and related N-substituted amino acids is primarily focused on their application as specialized building blocks, or synthons, in organic synthesis. cymitquimica.comnih.gov Their unique structures are of interest in creating more complex molecules for applications in medicinal chemistry, chemical biology, and materials science. nih.gov For example, non-canonical amino acids (ncAAs) are recognized as useful synthons for developing new medicines and probes for studying biological activity. nih.gov

A major research trajectory is the development of efficient and highly selective synthetic methods. While classical organic reactions are employed, significant challenges remain, particularly in controlling the stereochemistry at the β-carbon, which is crucial for biological applications. Asymmetric Michael additions using chiral organocatalysts are one avenue being explored to address this, though the catalyst's structure can have unexpected effects on the reaction's outcome and enantioselectivity. mdpi.com

To overcome the limitations of traditional synthesis, a growing area of focus is biocatalysis. The use of engineered enzymes offers the potential for highly stereoselective and environmentally benign production of N-substituted amino acids. nih.gov However, challenges in this domain include enzyme stability, substrate scope, and the potential for product inhibition, where the synthesized molecule re-enters the enzyme's active site and hinders further reactions. nih.gov Future research will likely continue to concentrate on refining both chemical and biological catalytic systems to broaden the accessibility and application of structurally complex amino acids like this compound.

Structure

3D Structure

Properties

IUPAC Name |

3-(N-methylanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(8-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSATANWFCPQGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Approaches to Chemical Synthesis

Classical Organic Synthesis Strategies for N-Methyl-N-Phenyl-Beta-Alanine Analogues

Classical approaches to synthesizing this compound analogues rely on well-established reaction mechanisms in organic chemistry. These methods are often versatile, allowing for the creation of a diverse range of related compounds through the modification of starting materials and reaction conditions.

Multi-step Reaction Sequences for Beta-Alanine (B559535) Derivatization

The derivatization of beta-alanine serves as a common starting point for the synthesis of its N-substituted analogues. One prevalent multi-step strategy involves the initial protection of the carboxylic acid group of beta-alanine, often as an ester, followed by N-alkylation and N-arylation. For instance, beta-alanine can be esterified to form ethyl β-alaninate, which can then undergo N-arylation with a suitable phenylating agent, followed by N-methylation to yield the target compound. Another approach is the Michael addition, where an amine is added to an α,β-unsaturated carbonyl compound. For example, the reaction of N-methylaniline with ethyl acrylate (B77674) can produce ethyl N-methyl-N-phenyl-β-alaninate, which can subsequently be hydrolyzed to this compound.

Regioselective N-Alkylation and Esterification Protocols

Achieving regioselectivity is a critical aspect of synthesizing N-substituted beta-alanine derivatives. In the case of N-phenyl-beta-alanine, direct N-methylation can be accomplished using methylating agents like methyl iodide or dimethyl sulfate (B86663). The reaction conditions, particularly the choice of base, are crucial to prevent undesired side reactions, such as the esterification of the carboxylic acid.

Esterification of the carboxylic acid is a key step, often employed as a protective strategy during the synthesis or to modify the final compound's properties. Standard methods like Fischer-Speier esterification, which involves refluxing the amino acid in an alcohol with an acid catalyst, are commonly used. For more sensitive substrates, milder conditions using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are preferred.

Reductive Amination Techniques in N-Substituted Amino Acid Synthesis

Reductive amination is a highly effective one-pot method for forming the C-N bond in N-substituted amino acids. This technique involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. For the synthesis of this compound, a suitable starting material would be a β-keto ester, such as ethyl 3-oxopropanoate. The reaction of this precursor with N-methylaniline, followed by reduction with a selective reducing agent like sodium cyanoborohydride, yields the desired this compound ester.

| Starting Carbonyl Compound | Amine | Reducing Agent | Product |

| Ethyl 3-oxopropanoate | N-methylaniline | Sodium cyanoborohydride | Ethyl N-methyl-N-phenyl-β-alaninate |

| 3-Oxopropanoic acid | N-methylaniline | Sodium borohydride | This compound |

Application of Activated Carboxylic Acid Derivatives in Synthetic Routes

The use of activated carboxylic acid derivatives is a common strategy to facilitate the formation of amide bonds. In the synthesis of this compound, a three-carbon acyl halide, such as 3-chloropropionyl chloride, can be reacted with N-methylaniline. The resulting amide can then be converted to the final product through a series of steps, including nucleophilic substitution and hydrolysis. This method offers a versatile pathway to a variety of analogues by modifying the starting acyl halide.

Stereoselective and Advanced Synthetic Methodologies

For applications requiring specific enantiomers or diastereomers of this compound analogues, stereoselective synthetic methods are employed. These advanced techniques provide control over the three-dimensional arrangement of atoms in the molecule.

Homologation Reactions: The Arndt-Eistert Synthesis and Variants

The Arndt-Eistert synthesis is a classic homologation reaction that extends a carboxylic acid by one carbon atom, making it a valuable tool for converting α-amino acids into β-amino acids. The process begins with the conversion of an N-protected α-amino acid, such as N-methyl-N-phenylglycine, into its acid chloride. This is followed by a reaction with diazomethane (B1218177) to form a diazoketone. The key step is the Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt, which generates a ketene. This reactive intermediate can then be trapped with a nucleophile, such as water, to produce the homologous β-amino acid.

| Starting α-Amino Acid | Key Reagents | Product |

| N-methyl-N-phenylglycine | 1. Thionyl chloride 2. Diazomethane 3. Silver(I) oxide, Water | This compound |

| N-phenylglycine | 1. Oxalyl chloride 2. Diazomethane 3. Silver benzoate, Methanol (B129727) | Methyl N-phenyl-beta-alaninate |

Modern variations of the Arndt-Eistert synthesis have been developed to avoid the use of the hazardous and explosive diazomethane, employing safer alternative reagents to achieve the same one-carbon homologation.

Ring-Opening Polymerization (ROP) Precursors and Strategies (e.g., N-Carboxyanhydrides)

The ring-opening polymerization (ROP) of N-carboxyanhydrides (NCAs) is a primary and effective method for producing high-molecular-weight polypeptides and their analogues, known as polypeptoids. For the synthesis of poly(this compound), the corresponding monomer, N-methyl-N-phenyl-β-alanine-N-carboxyanhydride (a type of β-NNCA), would be the essential precursor.

The general strategy involves the synthesis of the β-NNCA monomer followed by its polymerization. The synthesis of N-substituted β-alanine NCAs typically starts from acrylic acid or its esters, followed by a Michael addition of the corresponding primary amine and subsequent ring closure. doi.org Research on the ROP of N-substituted β-alanine N-carboxyanhydrides has shown that these polymerizations can proceed in a living manner, which allows for the synthesis of well-defined polymers and block copolymers. doi.org

Early studies demonstrated the feasibility of this approach. For instance, the synthesis and polymerization of N-phenyl-β-alanine-N-carboxyanhydride, a close analogue of the target monomer, was described decades ago, with polymerization initiated by water or heat. doi.org More recent investigations into the nucleophilic ROP of β-NNCAs have provided deeper insights into the kinetics and living character of the polymerization. doi.org However, a significant challenge in the ROP of β-NNCAs is the often-poor solubility of the resulting poly(β-peptoid)s in common polymerization media, which can complicate the synthesis of high-molecular-weight polymers. doi.org The polymerization is also sensitive to impurities, particularly water, which can interfere with the controlled nature of the reaction. doi.org

The process for creating a polymer of this compound via ROP is outlined below:

| Step | Description | Key Considerations |

| 1. Monomer Synthesis | Synthesis of N-methyl-N-phenyl-β-alanine-N-carboxyanhydride from this compound. This is typically achieved by reacting the amino acid with a phosgene (B1210022) equivalent to form the cyclic anhydride. nih.govillinois.edu | The monomer is highly reactive and sensitive to moisture. Strict anhydrous conditions are required for synthesis and storage. doi.org |

| 2. Polymerization | The β-NNCA monomer undergoes ring-opening polymerization, typically initiated by a nucleophile such as a primary amine. This process involves the nucleophilic attack on a carbonyl of the NCA ring, leading to ring opening and the formation of a propagating chain end. doi.orgnih.gov | The choice of initiator can influence the polymer's end-group functionality. The reaction is often performed under reduced pressure to remove the CO2 byproduct. doi.org |

| 3. Propagation | The propagating chain end (e.g., an amine) attacks another monomer molecule, adding it to the polymer chain and regenerating the reactive end. This continues until the monomer is consumed. | The living character of the polymerization allows for the creation of block copolymers by sequential addition of different monomers. doi.org |

| 4. Termination | The reaction is terminated by the deliberate addition of a terminating agent or by reaction with trace impurities. | Control over termination is crucial for achieving polymers with a narrow molecular weight distribution. |

Chemoenzymatic and Biocatalytic Pathways for N-Methylated Amino Acids

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis for producing N-methylated amino acids. These methods often provide high enantioselectivity and operate under mild, aqueous conditions, avoiding the use of hazardous reagents. manchester.ac.uk While much of the research has focused on α-amino acids, the principles can be extended to the synthesis of β-amino acids like this compound.

A key class of enzymes used for this purpose is the imine reductases (IREDs) , which are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of imines to chiral amines. rsc.org The synthesis can be performed as a reductive amination where a ketone precursor is reacted with an amine in the presence of the IRED and a cofactor regeneration system. google.com

For the synthesis of this compound, a hypothetical biocatalytic route would involve the reductive amination of a β-keto acid, 3-oxo-3-phenylpropanoic acid , with methylamine . An engineered IRED would be required to accept this specific β-keto acid as a substrate and catalyze its conversion with high stereoselectivity. Protein engineering and directed evolution have been successfully used to modify the substrate scope and improve the efficiency of IREDs for various non-natural substrates, including β-keto esters and β-branched ketones. rsc.orgnih.gov

Another relevant enzyme family is the N-methyl-L-amino acid dehydrogenases (NMAADHs) , which have been used for the reductive methylamination of pyruvate (B1213749) to produce N-methyl-L-alanine. manchester.ac.uk These enzymes, also known as Δ1-piperideine-2-carboxylate reductases, are part of the broader IRED family. manchester.ac.uk

| Enzymatic Approach | Description | Precursors for this compound | Key Advantages |

| Imine Reductase (IRED) Catalysis | An engineered IRED catalyzes the asymmetric reductive amination of a ketone with an amine. rsc.org | 3-oxo-3-phenylpropanoic acid + Methylamine | High enantioselectivity, mild reaction conditions (aqueous buffer, room temp.), environmentally friendly. rsc.orggoogle.com |

| N-Methyltransferase (NMT) Catalysis | NMTs transfer a methyl group from a donor like S-adenosyl-L-methionine (SAM) to the amino group of the substrate. manchester.ac.uk | N-phenyl-beta-alanine | High specificity for methylation, avoiding over-methylation. manchester.ac.uk |

| Engineered Tryptophan Synthase (TrpB) | The β-subunit of tryptophan synthase has been engineered to catalyze the synthesis of β-N-substituted-α-amino acids by reacting various amine nucleophiles with serine. researchgate.netnih.gov | While demonstrated for α-amino acids, this shows the potential of engineering complex enzymes for novel N-alkylation reactions. | Creates novel amino acid structures through C-N bond formation. nih.gov |

Sustainable Chemical Synthesis Routes and Green Chemistry Considerations

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. In the context of synthesizing this compound, these principles can be applied through several strategies.

Biocatalysis as a Green Route: As discussed in the previous section, chemoenzymatic and biocatalytic pathways are inherently green. They replace harsh chemical reagents (e.g., metal hydrides, genotoxic alkylating agents) with enzymes that operate in water under mild conditions. manchester.ac.uk This approach significantly reduces solvent waste and the generation of toxic byproducts.

Use of Greener Solvents: A major source of waste in chemical synthesis is the use of volatile and often toxic organic solvents like DMF and dichloromethane (B109758) (DCM). tandfonline.com Research into greener alternatives has identified several promising candidates that could be applied to the synthesis of N-methylated amino acids and their precursors.

| Green Solvent | Properties and Applications in Amino Acid/Peptide Synthesis |

| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources (e.g., levulinic acid). It is a viable substitute for THF and DCM in many reactions. tandfonline.com |

| Propylene Carbonate (PC) | A biodegradable, low-toxicity solvent that can replace polar aprotic solvents like DMF in both solution- and solid-phase peptide synthesis. rsc.org |

| N-Butylpyrrolidinone (NBP) | Characteristically similar to NMP but not classified as reprotoxic, making it a safer alternative for peptide synthesis. tandfonline.com |

| Water / Ethanol | The ultimate green solvents. Their use is often enabled by biocatalysis or specialized catalytic systems. Water has been explored for SPPS to reduce hazardous waste. advancedchemtech.com |

Atom Economy and Catalytic Routes: Sustainable synthesis focuses on maximizing atom economy—the efficiency of a reaction in converting reactants to the final product. Catalytic methods are superior to stoichiometric reactions in this regard. A notable development is the direct N-alkylation of unprotected amino acids using alcohols, catalyzed by transition metals like iron. nih.gov This method produces only water as a byproduct, representing an ideal green transformation. nih.gov Applying such a strategy could potentially enable the synthesis of this compound from N-phenyl-beta-alanine and methanol, avoiding the use of hazardous alkylating agents and protecting groups.

By integrating these strategies—leveraging biocatalysis, adopting greener solvents, and designing atom-economical catalytic reactions—the synthesis of this compound can be aligned with the principles of modern, sustainable chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation Techniques for N-Methyl-N-Phenyl-Beta-Alanine Derivatives

Structural elucidation is fundamental to confirming the identity of a synthesized or isolated compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) provides a comprehensive structural profile of this compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are influenced by the electronic environment of the protons. The phenyl group protons appear in the aromatic region (approx. 6.7-7.3 ppm). The two methylene (B1212753) (-CH₂-) groups of the beta-alanine (B559535) backbone are diastereotopic and would appear as distinct multiplets, typically between 2.5 and 3.8 ppm. The N-methyl group (-NCH₃) protons would appear as a sharp singlet, typically around 2.9-3.1 ppm. The acidic proton of the carboxylic acid group (-COOH) is often broad and its chemical shift is highly dependent on the solvent and concentration, appearing anywhere from 10-13 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, ten distinct signals are expected. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm. The carbons of the phenyl ring would resonate in the 110-150 ppm region. The methylene carbons and the N-methyl carbon would appear in the aliphatic region, typically between 35 and 60 ppm.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to confirm assignments. A COSY spectrum would show correlations between the protons on the adjacent methylene groups of the beta-alanine backbone, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum.

Interactive Table 1: Predicted NMR Spectral Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 13.0 | Broad Singlet | 170 - 180 |

| Phenyl C (quaternary) | - | - | 145 - 150 |

| Phenyl CH (ortho, para) | 6.7 - 7.3 | Multiplet | 110 - 130 |

| Phenyl CH (meta) | 6.7 - 7.3 | Multiplet | 110 - 130 |

| N-CH₂ | 3.4 - 3.8 | Triplet | 45 - 55 |

| CH₂-COOH | 2.5 - 2.9 | Triplet | 30 - 40 |

| N-CH₃ | 2.9 - 3.1 | Singlet | 35 - 45 |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. A very broad band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. The C=O (carbonyl) stretch of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine can be found in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.netvscht.czupi.edu

Interactive Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 2500 | O-H Stretch (broad) | Carboxylic Acid |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1725 - 1700 | C=O Stretch (strong) | Carboxylic Acid |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1250 - 1020 | C-N Stretch | Tertiary Amine |

High-Resolution Mass Spectrometry is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Using a soft ionization technique like Electrospray Ionization (ESI), this compound (Molecular Formula: C₁₀H₁₃NO₂) can be ionized, typically forming the protonated molecular ion [M+H]⁺. HRMS measures the mass-to-charge ratio (m/z) of this ion to several decimal places. The experimentally determined exact mass is then compared to the theoretical exact mass calculated from the molecular formula. A close match (typically within 5 ppm) provides unambiguous confirmation of the elemental composition. nih.govnih.gov

Molecular Formula: C₁₀H₁₃NO₂

Theoretical Exact Mass: 179.09463 Da

Expected Ion (ESI+): [C₁₀H₁₄NO₂]⁺

Expected m/z: 180.10188

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are essential for separating this compound from impurities and for quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods employed.

HPLC is a robust and versatile technique for assessing the purity of this compound and separating it from starting materials (e.g., N-methylaniline) or side products. nih.gov A common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.com

The separation is achieved by adjusting the composition of the mobile phase, which typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.com An acidic modifier, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure the carboxylic acid group is protonated, leading to better peak shape and retention. sielc.com Detection is commonly performed using a UV detector, as the phenyl group provides strong chromophoric activity.

UPLC is an evolution of HPLC that utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. waters.comnih.gov UPLC methods are particularly valuable for high-throughput screening or when rapid analysis is required. The principles of separation are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. waters.com For complex biological samples, UPLC is often coupled with mass spectrometry (UPLC-MS), providing both rapid separation and highly specific detection and quantification. acs.orgresearchgate.netspringernature.com This combination is highly effective for analyzing amino acid isomers and related metabolites in various matrices. acs.orgresearchgate.net

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Analytical Resolution

Capillary Electrophoresis (CE) is a powerful separation technique that utilizes an electric field to separate analytes based on their charge-to-size ratio. While CE is highly efficient for charged species, its application to neutral or zwitterionic compounds like this compound at its isoelectric point can be challenging.

To overcome this limitation, Micellar Electrokinetic Chromatography (MEKC), a hybrid of electrophoresis and chromatography, is employed. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase, allowing for the separation of both charged and neutral analytes based on their partitioning between the micelles and the surrounding aqueous buffer. The separation is influenced by factors such as the analyte's hydrophobicity and its interaction with the micellar core.

Although specific CE or MEKC methods for the direct analysis of this compound are not extensively documented in scientific literature, the principles of MEKC are well-suited for its resolution. A typical MEKC setup would involve a fused-silica capillary, a buffer system (e.g., phosphate (B84403) or borate), and a surfactant such as sodium dodecyl sulfate (B86663) (SDS). The pH of the buffer is a critical parameter that would be optimized to control the charge of the analyte and the electroosmotic flow.

| Parameter | Typical Condition |

|---|---|

| Capillary | Fused-silica, 50-75 µm i.d., 30-60 cm length |

| Background Electrolyte (BGE) | 20-50 mM Phosphate or Borate buffer |

| pH | 7.0 - 9.5 |

| Surfactant | 50-100 mM Sodium Dodecyl Sulfate (SDS) |

| Applied Voltage | 15-25 kV |

| Temperature | 20-30 °C |

| Detection | UV-Vis (e.g., 200-214 nm) |

Interfaced Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which couple a separation method with a detection method, provide enhanced selectivity and sensitivity for the analysis of complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Tandem Mass Spectrometry (SRM)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the quantification of compounds in complex mixtures. For this compound, a reversed-phase HPLC method could be developed for its separation. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to improve peak shape and ionization efficiency.

Following chromatographic separation, the analyte enters the mass spectrometer. Tandem mass spectrometry (MS/MS), particularly in the Selected Reaction Monitoring (SRM) mode, offers exceptional selectivity and sensitivity. In SRM, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the molecular ion or a prominent adduct) of this compound. This precursor ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to monitor for specific product ions. This process significantly reduces background noise and allows for accurate quantification even at very low concentrations.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

|---|---|---|

| 194.12 | 148.08 | Loss of C2H5OH (ethanol) |

| 194.12 | 120.08 | Loss of C3H5O2 (acrylate group) |

| 194.12 | 106.07 | [C6H5N(CH3)]+ fragment |

Derivatization Strategies for Enhanced Chromatographic and Spectrometric Detection

Derivatization is a chemical modification process used to improve the analytical properties of a compound. For amino acids, derivatization is often employed to enhance volatility for gas chromatography (GC) or to improve chromatographic retention and detection sensitivity in liquid chromatography (LC).

For this compound, which is a secondary amino acid, several derivatization strategies could be theoretically applied. Reagents that target the carboxylic acid group can be used. For instance, esterification with an alcohol (like methanol or butanol) in the presence of an acid catalyst can increase hydrophobicity and improve retention in reversed-phase LC.

Reagents that react with the amino group are also widely used. However, as this compound is a secondary amine, common reagents for primary amines might not be as effective or could lead to different reaction products. Specific derivatizing agents for secondary amines or general agents that react with both primary and secondary amines would be more suitable. For example, 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a well-known reagent that reacts with both primary and secondary amines to form highly fluorescent derivatives, significantly enhancing detection limits in fluorescence-based assays. Another approach is the use of dansyl chloride, which also reacts with secondary amines to produce fluorescent sulfonamides.

The choice of derivatization reagent depends on the analytical technique being used and the desired outcome (e.g., improved volatility, enhanced UV absorbance, or fluorescence).

| Derivatizing Agent | Abbreviation | Target Functional Group(s) | Benefit |

|---|---|---|---|

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary and Secondary Amines | Fluorescence Detection |

| Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) | DNS-Cl | Primary and Secondary Amines, Phenolic Hydroxyl | Fluorescence Detection |

| Phenyl isothiocyanate | PITC | Primary and Secondary Amines | UV Detection |

| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Amines, Carboxyls, Hydroxyls | GC-MS Analysis (Volatility) |

| Alkyl Chloroformates | - | Amines, Carboxyls | GC-MS Analysis (Volatility) |

Design and Elucidation of Derivatives and Analogues

Structural Modifications of the N-Methyl-N-Phenyl-Beta-Alanine Scaffold

The N-methyl and N-phenyl groups of the parent compound are primary targets for systematic variation to probe structure-activity relationships. While the N-methyl group provides a certain degree of conformational constraint and influences solubility, it can be replaced by other short-chain or functionalized alkyl groups.

Modification of the N-phenyl ring is a common strategy to modulate electronic and steric properties. Drawing parallels from research on related phenylalanine derivatives, a wide array of substituents can be introduced onto the aromatic ring. These modifications can influence molecular interactions, such as π-π stacking or hydrogen bonding, which are critical in the context of peptidomimetics and receptor binding. For instance, the introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, alkyl groups) at various positions (ortho, meta, para) on the phenyl ring can significantly alter the molecule's properties.

Table 1: Examples of Aromatic Moiety Variations on Phenylalanine-Related Scaffolds

| Substituent | Position(s) on Phenyl Ring | Potential Influence on Molecular Properties |

|---|---|---|

| Fluoro (-F), Chloro (-Cl) | ortho, meta, para | Increases lipophilicity; can introduce halogen bonding capabilities. |

| Methyl (-CH₃) | ortho, meta, para | Increases steric bulk and lipophilicity. |

| Methoxy (-OCH₃) | ortho, meta, para | Acts as a hydrogen bond acceptor; influences electronic properties. |

| Nitro (-NO₂) | ortho, meta, para | Strong electron-withdrawing group; potential hydrogen bond acceptor. |

| Cyano (-CN) | ortho, meta, para | Acts as a local environment sensor; electron-withdrawing. |

The beta-alanine (B559535) backbone offers sites for functionalization that can introduce new chemical handles or alter the compound's conformation. Direct C-H functionalization at the β-position represents an advanced strategy for introducing aryl or other groups, creating more complex and sterically defined analogues.

The terminal carboxyl group is readily modified through standard organic chemistry techniques. Esterification, for example with ethyl or methyl groups, is a common modification. thermofisher.comthermofisher.comfishersci.ca Amidation, reacting the carboxyl group with various amines, provides a route to a vast library of derivatives and is the foundational step for incorporating the scaffold into peptide-like structures.

Incorporation into Complex Molecular Architectures

N-substituted beta-amino acids, such as this compound, are key building blocks for the synthesis of beta-peptoids. nih.gov Beta-peptoids are a class of peptidomimetics where the side chains are attached to the nitrogen atom of the backbone rather than the α-carbon. nih.gov This structural rearrangement imparts significant resistance to proteolytic degradation, a major advantage over natural peptides. nih.gov

The synthesis of poly(β-peptoid)s can be achieved through the ring-opening polymerization of N-substituted β-alanine N-carboxyanhydrides (β-NCAs) or N-thiocarboxyanhydrides (β-NNTAs). nih.govchinesechemsoc.org These methods allow for the creation of polymers with controlled molecular weights and diverse functionalities. chinesechemsoc.org The this compound monomer can be incorporated into these polymers, influencing the resulting material's properties, such as solubility and secondary structure. The N-substitution pattern is known to affect the conformational preferences of the peptide backbone, making it a tool for designing structured oligomers. nsf.gov

The this compound scaffold can be covalently linked to various heterocyclic systems to create hybrid molecules. Heterocycles like oxadiazoles (B1248032) and thiadiazoles are prevalent in medicinal chemistry due to their ability to act as bioisosteres and participate in hydrogen bonding. wjpmr.com

Synthetic strategies often involve activating the carboxyl group of the beta-alanine derivative and reacting it with a suitable precursor to form the heterocyclic ring. For instance, new 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives containing a phenylalanine moiety have been synthesized by the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. nih.govnih.gov A similar approach can be envisioned where the hydrazide of this compound is used as a key intermediate. The resulting hybrid compounds merge the structural features of the beta-amino acid with the chemical properties of the heterocyclic ring system. nih.govresearchgate.netrsc.org

Table 2: General Synthetic Approach for Heterocycle Integration

| Heterocycle | Key Intermediate from Beta-Alanine Derivative | Common Co-reactant/Reaction | Resulting Linkage |

|---|---|---|---|

| 1,3,4-Oxadiazole | Acid Hydrazide | Reaction with a carboxylic acid followed by cyclodehydration. | Direct attachment to the oxadiazole ring. |

| 1,3,4-Thiadiazole | Acid Hydrazide | Conversion to thiosemicarbazide, followed by acid-catalyzed cyclization. | Direct attachment to the thiadiazole ring. |

| Thiazole (B1198619) | Thioamide | Hantzsch thiazole synthesis with an α-haloketone. | Attachment via the thiazole ring. |

The conjugation of bioactive molecules to amino acids is a recognized strategy to improve their transport within biological systems. In agriculture, this "vectorization" approach is used to enhance the phloem mobility of agrochemicals, allowing them to be transported throughout the plant. researchgate.net Amino acid-pesticide conjugates can utilize endogenous plant amino acid transporters for uptake and translocation. nih.gov

N-alkylated amino acids, a class to which this compound belongs, are particularly interesting for this application. The N-alkylation can modify the physicochemical properties of the conjugate, potentially improving its ability to be transported in the phloem. researchgate.net By forming a conjugate between this compound and a non-systemic agrochemical (such as a fungicide or insecticide), it is possible to create a new chemical entity with improved systemic properties, allowing for more efficient delivery to target tissues within the plant and potentially reducing the total amount of agrochemical needed. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to investigate the intrinsic properties of a single molecule of N-methyl-N-phenyl-beta-alanine in the absence of solvent or other interacting species. These calculations are based on the fundamental principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties of this compound, including its geometry, electronic distribution, and reactivity.

DFT studies can elucidate the distribution of electron density within the this compound molecule, identifying electron-rich and electron-poor regions. This information is crucial for understanding the molecule's reactivity, as chemical reactions are often driven by the interactions between such regions. For instance, the nitrogen atom and the carbonyl oxygen are expected to be electron-rich, making them potential sites for electrophilic attack, while the phenyl ring can participate in aromatic interactions.

Key parameters that can be calculated using DFT to describe the reactivity of this compound include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Furthermore, conceptual DFT provides reactivity indices such as electronegativity, hardness, and softness, which can be used to predict the behavior of the molecule in chemical reactions.

Inner shell chemical shifts, which are sensitive to the local chemical environment of an atom, can also be simulated using DFT models. researchgate.net These theoretical predictions can be compared with experimental X-ray photoemission spectroscopy data to gain insights into intramolecular interactions, such as those between the phenyl group and the amino acid backbone. researchgate.net

Table 1: Illustrative DFT-Calculated Electronic Properties of a Representative Conformer of this compound

| Property | Calculated Value | Interpretation |

| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| Energy of LUMO | -1.2 eV | Indicates the energy of the lowest energy state for an accepted electron, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Mulliken Charge on N | -0.45 e | Suggests the nitrogen atom is a nucleophilic center. |

| Mulliken Charge on C=O | C: +0.55 e, O: -0.50 e | Indicates the polar nature of the carbonyl group, with the carbon being electrophilic and the oxygen nucleophilic. |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations on this compound.

Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, are particularly useful for studying the conformational preferences of flexible molecules like this compound. These calculations can predict the relative energies of different spatial arrangements (conformers) of the atoms in the molecule.

Studies on similar molecules, such as N-Methyl-L-alanine, have successfully used high-resolution rotational spectroscopy combined with ab initio calculations to identify multiple stable conformers in the gas phase. researchgate.net These conformers are often stabilized by intramolecular hydrogen bonds, such as those between the amino group and the carbonyl oxygen. researchgate.net For this compound, similar intramolecular interactions, as well as steric effects from the phenyl and methyl groups, would be expected to play a crucial role in determining its conformational landscape.

Table 2: Hypothetical Relative Energies of this compound Conformers Calculated by Ab Initio Methods

| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Population at 298 K (%) | Stabilizing Interactions |

| I (Extended) | (-150°, 150°) | 0.00 | 45.2 | Minimal steric hindrance |

| II (Folded) | (-80°, 70°) | 0.85 | 25.1 | Intramolecular N-H···O=C hydrogen bond |

| III (Partially Folded) | (60°, -70°) | 1.50 | 12.4 | van der Waals interactions between phenyl and backbone |

| IV (Alternative Extended) | (-160°, -170°) | 2.10 | 6.3 | - |

Note: This table presents hypothetical data to illustrate the type of information obtained from ab initio conformational analysis. The specific dihedral angles and energies would need to be determined through detailed calculations.

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. rsc.org For this compound, computational studies could be used to investigate a variety of potential reactions, such as its synthesis, degradation, or participation in further chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information provides insights into the reaction rate. The geometry of the transition state, which corresponds to the highest point on the reaction pathway, can also be calculated, revealing the critical arrangement of atoms at the point of bond making and breaking.

For instance, in the context of peptide synthesis, computational studies on N-methylated amino acids have provided insights into the effects of N-methylation on the geometry of the peptide bond and the rotational barriers around it. researchgate.net Similar studies on this compound could predict how the N-phenyl group influences these properties, which are critical for understanding its incorporation into larger molecules.

Molecular Modeling and Simulation

While quantum chemical calculations are typically performed on single molecules, molecular modeling and simulation techniques allow for the study of larger systems, including oligomers of this compound and its interactions with other molecules.

Molecular dynamics (MD) simulations can be used to study the time-dependent behavior of this compound and its oligomers. In an MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of the atoms over time. This provides a detailed picture of the molecule's flexibility and how it explores different conformations.

MD simulations can reveal the preferred conformations of this compound in different environments, such as in a vacuum or in a solvent. The presence of solvent molecules can significantly influence the conformational preferences by forming hydrogen bonds or through other non-covalent interactions. For example, studies on N-methylated alanine (B10760859) peptides have shown that while they may adopt helical structures in the absence of a solvent, they can form beta-strand-like structures in water or methanol (B129727) due to interactions with the solvent molecules. researchgate.netnih.gov

Table 3: Illustrative Results from a Molecular Dynamics Simulation of a Dipeptide of this compound in Water

| Property | Observation | Implication |

| Backbone Dihedral Angles | Fluctuations around values corresponding to a beta-strand conformation. | The presence of water favors an extended structure for the dipeptide. |

| Phenyl Ring Orientations | The phenyl rings tend to orient themselves to maximize hydrophobic interactions and minimize contact with water. | Hydrophobic effects play a significant role in the conformational dynamics of the oligomer. |

| Solvent Accessible Surface Area | The polar groups of the peptide backbone have a higher solvent accessible surface area than the nonpolar phenyl groups. | The molecule orients itself to expose hydrophilic regions to the aqueous environment. |

| Root Mean Square Deviation (RMSD) | The RMSD of the backbone atoms remains relatively stable after an initial equilibration period. | The dipeptide adopts a stable average conformation in the simulated timescale. |

Note: This table provides a qualitative description of the types of insights that can be gained from MD simulations.

In silico screening and virtual ligand design are computational techniques used to predict and analyze the interactions between molecules. While often used in drug discovery, these methods can also be applied to understand non-biological intermolecular interactions involving this compound.

Molecular docking is a key technique in this area. It predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor or host). For this compound, docking studies could be used to investigate its interactions with various materials or other small molecules. For example, one could computationally screen a library of host molecules to identify those that can form stable complexes with this compound through non-covalent interactions such as hydrogen bonding, van der Waals forces, or pi-stacking with the phenyl ring.

The binding affinity of these interactions can be estimated using scoring functions, which provide a measure of the strength of the interaction. This allows for the ranking of different potential binding partners. Such studies can be valuable in materials science for designing systems where this compound acts as a building block or a modifying agent.

Predictive Modeling of Synthetic Yields and Selectivity

The prediction of synthetic yields and selectivity for the formation of this compound, while not extensively documented for this specific molecule, can be effectively understood through analogous and well-studied reaction classes. Computational chemistry and machine learning have emerged as powerful tools for forecasting the outcomes of chemical reactions, thereby reducing the need for extensive empirical screening and accelerating process optimization. princeton.edunih.gov The principles and methodologies applied to reactions such as C-N cross-coupling are directly relevant to the synthesis of N-aryl amino acids.

A seminal study in this area by Ahneman, Doyle, and coworkers on palladium-catalyzed Buchwald-Hartwig cross-coupling reactions provides a robust framework for predicting reaction performance in a multidimensional chemical space. princeton.edunih.gov This reaction class is fundamental to the formation of carbon-nitrogen bonds, a key step in many potential synthetic routes to this compound. Their research demonstrated that machine learning models, specifically random forest algorithms, can predict reaction yields with a high degree of accuracy when trained on data from high-throughput experimentation (HTE). princeton.edunih.gov

The success of these predictive models hinges on the effective parameterization of the reaction components. Instead of relying solely on empirical data, the models are fed a series of descriptors computed from the atomic, molecular, and vibrational characteristics of the reactants, ligands, bases, and any additives. princeton.edunih.gov These descriptors can include:

Steric parameters: Such as the buried volume of ligands, which quantifies the steric hindrance around the metal center.

Electronic parameters: Including the bond dissociation energies, partial charges on atoms, and frontier molecular orbital energies (HOMO/LUMO), which describe the electronic nature of the reactants and catalysts.

Vibrational frequencies: Calculated vibrational modes, for instance, the CO stretching frequency in metal-carbonyl complexes, can serve as a proxy for the electronic properties of the catalyst.

By training a random forest model on a large dataset of Buchwald-Hartwig amination reactions, the researchers were able to establish a complex, non-linear relationship between these descriptors and the reaction yield. princeton.edu The model demonstrated significantly better predictive power than traditional linear regression analysis. princeton.edu For reactions within the training set's chemical space, the model achieved a coefficient of determination (R²) of approximately 0.92, indicating a very high correlation between predicted and experimental yields. nih.govacs.org

Of particular importance is the model's ability to perform "out-of-sample" predictions, which is crucial for its practical application in predicting the outcomes for new, previously untested combinations of reactants and conditions. In a scenario where the model was trained on a set of reactions with certain additives and then asked to predict the yields for reactions with a different set of additives, it still performed remarkably well, achieving an R² value of 0.83. nih.govovid.com This demonstrates the model's capacity for generalization, a key feature for its utility in synthetic planning. nih.gov

The table below illustrates the typical performance of such a random forest model for out-of-sample predictions in a Buchwald-Hartwig C-N coupling reaction, which serves as a proxy for the synthesis of N-aryl substituted compounds. The data is representative of the accuracy achieved in the aforementioned studies.

The insights gained from such predictive models can also guide mechanistic understanding. By analyzing which descriptors are most influential in the random forest model, researchers can generate hypotheses about the factors that control the reaction's success. For instance, if electronic properties of a particular atom in a reactant are identified as highly important, it suggests that this position is critically involved in the rate-determining step of the catalytic cycle. princeton.edu

While a specific predictive model for the synthesis of this compound has not been detailed in the literature, the principles established from studies on analogous C-N bond-forming reactions provide a clear roadmap. A similar approach, involving the generation of a high-throughput experimental dataset for the relevant reaction (e.g., the aza-Michael addition of aniline (B41778) to a propiolate ester followed by N-methylation, or the reductive amination of a phenylpyruvic acid derivative), and the subsequent training of a machine learning model with appropriate quantum chemical descriptors, would likely yield a powerful predictive tool for its synthesis.

The following table lists the chemical compounds mentioned in this article.

Polymerization and Oligomerization Studies

Kinetics and Mechanisms of N-Substituted Beta-Amino Acid Polymerization

The polymerization of N-substituted beta-amino acids is a critical area of research for producing well-defined poly(β-peptoid)s. These polymers are recognized for their excellent biocompatibility and resistance to enzymatic degradation chinesechemsoc.orgchinesechemsoc.org. Understanding the kinetics and mechanisms of these polymerization reactions is essential for controlling the molecular weight, dispersity, and architecture of the resulting polymers.

The ring-opening polymerization (ROP) of N-substituted β-alanine N-carboxyanhydrides (β-NNCAs) is a primary method for synthesizing poly(β-peptoid)s tu-dresden.dedoi.org. This method offers a pathway to creating these polymers in a more accessible manner than traditional solid-phase synthesis tu-dresden.dedoi.org. Historical studies dating back to the 1950s reported the synthesis and polymerization of N-aryl-substituted β-alanine NCAs, such as N-p-tolyl-β-alanine-N-carboxyanhydride and N-phenyl-β-alanine-N-carboxyanhydride, initiated by thermal methods or with initiators like p-toluidine (B81030) and water tu-dresden.dedoi.org.

More recent and detailed kinetic investigations have suggested that the nucleophilic ROP of N-substituted β-alanine NCAs can proceed in a living manner tu-dresden.dedoi.org. A linear relationship between the natural logarithm of the initial to monomer concentration ratio and time, up to high monomer conversion, is indicative of a living polymerization process tu-dresden.de. This living character is crucial for the synthesis of well-defined block copolymers tu-dresden.dedoi.org. The proposed mechanism for amine-initiated ROP involves the nucleophilic attack of the amine initiator on the C5 carbonyl of the NCA ring, followed by ring opening and decarboxylation to generate a propagating secondary amine chain end.

A related and promising approach involves the ROP of N-substituted β-alanine N-thiocarboxyanhydrides (β-NNTAs). This method allows for a controllable and living polymerization that can be conducted in open vessels under mild conditions using various amine initiators chinesechemsoc.org. The polymerization of β-NNTAs also exhibits first-order kinetics and allows for the synthesis of poly(β-peptoid)s with predictable molecular weights and low dispersity chinesechemsoc.org.

A key challenge in the ROP of some N-substituted β-alanine NCAs is the poor solubility of the resulting poly(β-peptoid)s in common polymerization solvents, which can limit the accessibility of this synthetic route tu-dresden.dedoi.orgnih.gov.

The choice of initiator and solvent significantly impacts the dynamics of N-substituted beta-amino acid polymerization. Primary amines are commonly used as initiators for the ROP of both β-NNCAs and β-NNTAs, leading to polymers with defined C-terminal groups derived from the initiator chinesechemsoc.orgtu-dresden.denih.gov. The polymerization initiated by primary amines is proposed to follow a normal amine mechanism (NAM), which supports the living character of the polymerization tu-dresden.denih.gov. The nucleophilicity of the propagating chain end is a key factor influencing the polymerization rate. For β-peptoids, the additional methylene (B1212753) unit in the backbone, compared to α-peptoids, can enhance the nucleophilicity of the propagating species doi.org.

The solvent choice is critical for maintaining a homogeneous polymerization and achieving good control over the polymer characteristics. For the ROP of β-NNTAs, solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), toluene, dioxane, and acetonitrile (B52724) have been successfully employed, with DMF often providing the best control over the polymer length chinesechemsoc.org. However, in solvents like dimethyl sulfoxide (B87167) (DMSO) and N-methyl-2-pyrrolidone (NMP), bimodal molecular weight distributions have been observed for certain monomers chinesechemsoc.org. The solubility of the resulting polymer is a major consideration; for instance, poly(N-methyl-β-alanine) has been found to precipitate from solvents like dioxane, N-methyl-2-pyrrolidone, and acetonitrile during polymerization doi.org.

| Initiator/Solvent System | Monomer Type | Key Findings |

| Primary Amines (e.g., tBuBnNH₂) / DMF | β-NNTA | Controllable polymerization with predictable molecular weight and low dispersity. First-order kinetics observed. |

| Benzylamine / NMP | N-Benzyl-β-alanine-NCA | Linear kinetics suggesting a living polymerization. Poor solubility of the resulting polymer. |

| Benzylamine / DMSO | N-Methyl-β-alanine-NCA | Successful synthesis of poly(N-Me-β-ala) despite polymer precipitation. |

| Primary Amines / Various Solvents | β-NNTA | Most common solvents are compatible, but DMSO and NMP can lead to bimodal GPC traces. |

Engineering of Polypeptoid and Oligopeptide Structures

The engineering of polypeptoid and oligopeptide structures containing N-methyl-N-phenyl-beta-alanine allows for the development of materials with tailored properties. The ability to control the synthesis of these polymers and integrate them into peptide sequences opens up avenues for creating functional biomaterials.

The controlled synthesis of poly(N-methyl-beta-alanine) and its block copolymers can be achieved through the living ROP of the corresponding N-carboxyanhydride or N-thiocarboxyanhydride monomers tu-dresden.depeptoids.org. The living nature of these polymerizations enables the sequential addition of different monomers to create well-defined block copolymers tu-dresden.depeptoids.org. For instance, an amphiphilic block copoly-β-peptoid has been successfully synthesized by first polymerizing N-methyl-β-alanine-NCA and then adding N-benzyl-β-alanine-NCA tu-dresden.dedoi.org. This demonstrates the feasibility of creating block copolymers with distinct segments of different N-substituted beta-alanines.

The synthesis of sequence-defined ionic peptoid block copolymers has also been demonstrated using a sub-monomer solid-phase synthesis approach, which allows for precise control over the placement of functional monomers along the polymer chain lsu.edunih.gov. This level of control is crucial for designing materials with specific self-assembly properties.

The incorporation of N-methylated amino acids, a modification structurally related to this compound, into peptide sequences can significantly alter their physico-chemical properties.

Proteolytic Stability: N-methylation of the peptide backbone is a well-established strategy to enhance resistance to enzymatic degradation nih.govresearchgate.netnih.gov. The substitution on the amide nitrogen hinders the recognition and cleavage by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics nih.govresearchgate.net. This increased stability is a key advantage of incorporating residues like this compound.

Conformational Rigidity: The introduction of an N-alkyl group into a peptide backbone can induce local conformational constraints ub.edu. This is due to steric interactions and the elimination of a hydrogen bond donor, which can alter the original peptide conformation by modulating its backbone torsional preferences and intramolecular hydrogen-bonding patterns ub.edu. N-methylation can rigidify the peptide conformation, which can be beneficial for locking the peptide into its bioactive conformation nih.gov. However, it can also lead to increased conformational heterogeneity in some cases acs.org.

Membrane Permeability: N-methylation is known to enhance the membrane permeability of peptides, which can improve their oral bioavailability researchgate.netnih.govacs.orgcipsm.de. This is attributed to a decrease in the number of hydrogen bond donors and an increase in lipophilicity, which facilitates passive diffusion across cell membranes ub.eduprismbiolab.com. The strategic incorporation of N-methylated residues can significantly improve the drug-like properties of peptides nih.govacs.org. Single atom substitutions in backbone aromatic groups have also been shown to alter membrane permeability chemrxiv.org.

| Property | Effect of N-Methylation | Rationale |

| Proteolytic Stability | Increased | Steric hindrance at the amide bond prevents protease recognition and cleavage. |

| Conformational Rigidity | Increased/Altered | Steric constraints and loss of H-bond donor restrict backbone flexibility. |

| Membrane Permeability | Increased | Reduced H-bond donors and increased lipophilicity favor passive diffusion across membranes. |

Studies on Secondary Structure Formation in N-Methylated Polypeptides

The presence of N-substitution in the peptide backbone has a profound impact on the formation of secondary structures. Unlike natural polypeptides, which form stable secondary structures like α-helices and β-sheets through backbone hydrogen bonding, N-substituted polypeptides (polypeptoids) lack the amide proton necessary for such interactions doi.org.

Despite the absence of backbone hydrogen bonding, peptoids have been shown to adopt stable helical structures, often referred to as polyproline type I-like helices acs.org. The formation of these secondary structures is influenced by steric interactions between the side chains and the backbone, as well as the cis/trans isomerization of the tertiary amide bonds acs.org. In the case of β-peptoids, recent studies have provided high-resolution evidence for the existence of helical secondary structures acs.org.

Computational studies have also shed light on the conformational preferences of N-substituted peptides. N-substitution can restrict the conformational flexibility of the peptide chain and make the formation of β-sheets more difficult nih.gov. However, a sequence of consecutive N-substituted amino acids can lead to the formation of periodic helical conformations nih.gov. The specific influence of an N-methyl-N-phenyl substitution would likely involve a complex interplay of steric and electronic effects from both the methyl and phenyl groups, potentially leading to unique conformational preferences. Synthetic polypeptides derived from the ROP of NCAs can spontaneously fold into stable secondary structures, and these structures are crucial in regulating the properties of the resulting materials illinois.edu.

Applications in Organic Synthesis and Material Science

Evaluation in Non-Biological/Non-Clinical Material Systems

The utility of N-phenyl-beta-alanine and its analogs has been explored in various material science contexts outside of medicine, including dental materials, agrochemicals, and research tools.

In the field of dentistry, researchers have investigated N-aryl amino acids as potential components in dentin-bonding systems to improve the adhesion of restorative materials to the tooth structure. nih.govnih.gov A study evaluated the effectiveness of three structurally related compounds—N-phenylglycine (NPG), N-methyl-N-phenylglycine (NMNPG), and N-phenyl-beta-alanine (NPBA)—in a three-step dentin-bonding protocol. nih.gov

The study found that while NPG and NMNPG provided adhesion to dentin, the average bond strength for N-phenyl-beta-alanine (NPBA) did not differ from zero across a wide range of concentrations. nih.gov This suggests that the specific arrangement of the functional groups is critical for adhesion. For effective bonding in the tested three-step protocol, the molecular structure required a secondary or tertiary aromatic amino group and a carboxylic acid group separated by a single methylene (B1212753) unit, a condition met by the alpha-amino acids NPG and NMNPG but not by the beta-amino acid NPBA. nih.govnih.gov

Table 1: Comparative Bond Strengths of N-Substituted Amino Acids in a Dentin-Bonding Protocol

| Compound | Concentration for Peak Bond Strength (mol/L) | Average Bond Strength (MPa) |

| N-phenyl-beta-alanine (NPBA) | Not Applicable | ~ 0 |

| N-phenylglycine (NPG) | 1 x 10⁻¹ | 11.8 ± 2.5 |

| N-methyl-N-phenylglycine (NMNPG) | 1 x 10⁻² | 13.2 ± 4.0 |

Data sourced from a study on dentin-bonding molar efficiency. nih.gov

Derivatives of β-alanine have been synthesized and evaluated as insect growth regulators (IGRs) that mimic the action of juvenile hormones (JH). researchgate.net Juvenile hormone mimics (JHAs) disrupt the normal development and metamorphosis of insects, making them effective pest control agents. researchgate.netnih.gov

In one study, a series of β-alanine substituted sulfonamide compounds were synthesized and tested for JH activity on the fifth larval instar of Galleria mellonella. researchgate.net Among the tested compounds, N-methyl-N-phenyl-3-(p-tolylsulfonylamino)propanamide , a derivative of N-methyl-N-phenyl-beta-alanine, exhibited significant biological activity. researchgate.net Its efficacy was compared with commercial JHAs, demonstrating the potential of this class of compounds in agrochemical development. researchgate.net These synthesized compounds are proposed to be nontoxic, eco-friendly, and biodegradable. researchgate.net

Table 2: Insect Growth Regulating Activity of N-methyl-N-phenyl-3-(p-tolylsulfonylamino)propanamide

| Compound | LC₅₀ (mg/mL) | LC₉₀ (mg/mL) |

| N-methyl-N-phenyl-3-(p-tolylsulfonylamino)propanamide | 0.16 | 0.52 |

Data represents the concentration required to cause 50% and 90% mortality, respectively, in Galleria mellonella larvae. researchgate.net

The development of chemical probes, particularly fluorescent probes, is essential for studying biological systems with high sensitivity and resolution. researchgate.net Small-molecule probes are critical tools for investigating enzyme activity and its relation to diseases, including cancer. researchgate.net Amino acids are often incorporated into the design of these probes to target specific enzymes like aminopeptidases. researchgate.net

While specific examples utilizing this compound as a chemical probe are not extensively documented, the strategy of using unnatural amino acids to construct probes for specific biological targets is established. researchgate.net For example, researchers have designed probes by incorporating unnatural amino acids to achieve high affinity and specificity for a target enzyme. researchgate.net The unique structure of this compound could potentially be adapted for the de novo design of fluorogenic probes for various research applications.

Q & A

Q. How should conflicting biological activity data from in vitro vs. in vivo studies be interpreted for this compound?

- Methodology : Address pharmacokinetic factors (e.g., blood-brain barrier penetration) using logP calculations and PAMPA assays. Perform metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Use statistical models (ANOVA) to reconcile discrepancies between assay systems .

Tables for Key Data Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.